
(3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one
Übersicht
Beschreibung
(3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one is a useful research compound. Its molecular formula is C31H25F2NO3 and its molecular weight is 497.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C25H22FNO4
- Molecular Weight : 419.445 g/mol
- CAS Number : 204589-82-2
- IUPAC Name : this compound
The compound features a unique azetidine ring structure, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. Below are key findings from various studies:
1. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease processes:
- MenA Inhibition : It has been identified as a potent inhibitor of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an enzyme critical in the biosynthetic pathway of menaquinone in Mycobacterium tuberculosis (Mtb). This inhibition is significant for developing new anti-tuberculosis therapies .
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Antimycobacterial Activity : In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of Mtb, with IC50 values indicating substantial potency against the bacteria .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how structural modifications affect biological activity:
Compound Variant | Modification | IC50 (μM) | Remarks |
---|---|---|---|
Original Compound | - | 22 ± 3 | Lead compound with notable potency |
4-Chlorophenyl | Substituted | 12 ± 2 | Improved activity compared to original |
4-Fluorophenyl | Substituted | 33 ± 5 | Lower potency but retains activity |
The analysis indicates that substituting different aryl groups can enhance or diminish the inhibitory effects on MenA, suggesting that careful design of analogs can optimize therapeutic efficacy .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
Case Study 1: Tuberculosis Treatment
In a study aimed at developing new treatments for tuberculosis, researchers synthesized various analogs based on the lead compound. The most effective analogs demonstrated significant reductions in bacterial load in infected models, supporting their use as potential therapeutic agents .
Case Study 2: Structural Optimization
Another study focused on optimizing the lipophilicity and cytotoxicity profiles of related compounds. By modifying substituents on the azetidine ring, researchers were able to create derivatives with improved bioavailability and reduced side effects while maintaining high levels of antibacterial activity .
Wissenschaftliche Forschungsanwendungen
The compound features a complex structure characterized by multiple aromatic rings and functional groups, which contribute to its biological activity. The presence of fluorine atoms enhances its lipophilicity, potentially improving its interaction with biological membranes.
Cholesterol Absorption Inhibition
The primary application of this compound is as an intermediate in the synthesis of Ezetimibe , a drug used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestines. Ezetimibe has been shown to effectively reduce LDL cholesterol levels, making it a critical component in cardiovascular disease management.
Case Study: Ezetimibe's Efficacy
A clinical study demonstrated that Ezetimibe significantly lowers LDL cholesterol when used alone or in combination with statins. The study involved over 300 patients and concluded that Ezetimibe provides substantial benefits in lipid management without significant adverse effects.
Anticancer Research
Recent studies have explored the potential of azetidinone derivatives, including this compound, as anticancer agents. The structural motifs present in azetidinones are believed to interact with various biological targets involved in cancer progression.
Case Study: Anticancer Activity
In vitro studies have shown that certain azetidinone derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. These findings suggest that further development could lead to novel therapeutic agents.
Medicinal Chemistry
The compound's unique structure makes it a valuable scaffold for medicinal chemistry research aimed at developing new drugs with enhanced efficacy and selectivity.
Example: Structure-Activity Relationship (SAR) Studies
SAR studies involving this compound have led to the identification of more potent analogs with improved pharmacokinetic properties. Researchers are actively investigating modifications to enhance its therapeutic index while minimizing side effects.
Eigenschaften
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28,30H,18-20H2/t28-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYNXBNCXPJQCW-PQHLKRTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(=O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CCC(=O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443913 | |
Record name | (3R,4S)-4-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190595-65-4 | |
Record name | (3R,4S)-4-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one crystallizes in the orthorhombic system, specifically in the space group P212121 (no. 19). The unit cell dimensions are as follows: a = 5.840(1) Å, b = 16.645(3) Å, c = 25.716(5) Å. The unit cell volume is 2499.8 Å3, and it contains 4 molecules (Z = 4). The crystallographic data was collected at a temperature of 293 K. The refinement of the structure resulted in Rgt(F) = 0.0672 and wRref(F2) = 0.1072 [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.